

Spectral data comparison of 2-cyclohexyl-2phenylacetonitrile with literature values

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Compound of Interest

Compound Name: 2-cyclohexyl-2-phenylacetonitrile

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A Researcher's Guide to the Spectral Analysis of 2-Cyclohexyl-2-phenylacetonitrile

For researchers, scientists, and professionals in drug development, the accurate structural confirmation of synthesized compounds is paramount. This guide provides a comprehensive framework for the spectral analysis of **2-cyclohexyl-2-phenylacetonitrile** (CAS No: 3893-23-0). Due to a scarcity of comprehensively detailed and assigned public spectral data, this document serves as a comparative template, contrasting expected spectral values derived from the known structure with experimentally acquired data.

Data Presentation: A Comparative Analysis

The following tables summarize the expected spectral data for **2-cyclohexyl-2- phenylacetonitrile**. Researchers can use the "Experimental Value" column to record their own findings for direct comparison.

Table 1: ¹H NMR Spectral Data Comparison



Assignment	Expected Chemical Shift (δ) ppm	Expected Multiplicity	Experimental Value
Aromatic Protons (C ₆ H ₅)	7.20 - 7.50	Multiplet (m)	
Methine Proton (CH-CN)	3.60 - 3.80	Doublet (d)	
Cyclohexyl Protons (C ₆ H ₁₁)	1.00 - 2.20	Multiplets (m)	

Table 2: ¹³C NMR Spectral Data Comparison

Assignment	Expected Chemical Shift (δ) ppm	Experimental Value
Nitrile Carbon (C≡N)	118 - 122	
Quaternary Aromatic Carbon (C-CH)	135 - 140	
Aromatic Carbons (CH)	126 - 130	
Methine Carbon (CH-CN)	45 - 55	_
Cyclohexyl Carbons (CH/CH ₂)	25 - 45	-

Table 3: Infrared (IR) Spectroscopy Data Comparison



Functional Group	Expected Absorption Frequency (cm ⁻¹)	Characteristics	Experimental Value
C-H Stretch (Aromatic)	3000 - 3100	Medium, sharp	
C-H Stretch (Aliphatic)	2850 - 2950	Strong, sharp	
C≡N Stretch (Nitrile)	2220 - 2260	Medium to weak, sharp.[1]	
C=C Stretch (Aromatic Ring)	1450 - 1600	Medium to weak, sharp.[2][3]	

Table 4: Mass Spectrometry (MS) Data Comparison

Assignment	Expected Mass-to- Charge Ratio (m/z)	Notes	Experimental Value
Molecular Ion [M]+	199.15	Corresponds to the molecular weight of C14H17N.	
[M - C ₆ H ₁₁] ⁺	116.05	Loss of the cyclohexyl group.	
[M - C ₆ H ₅]+	122.10	Loss of the phenyl group.	
[C ₆ H ₁₁] ⁺	83.09	Cyclohexyl fragment.	
[C ₆ H ₅] ⁺	77.04	Phenyl fragment.	·

Experimental Protocols

Accurate and reproducible data is contingent on meticulous experimental technique. The following are standard protocols for obtaining the spectral data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (1H NMR):
 - Spectrometer: 400 MHz or higher for better resolution.
 - Pulse Program: Standard single pulse ('zg').
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on sample concentration.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Instrument Parameters (13C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Program: Standard proton-decoupled ('zgpg').
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
 - Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectra using the reference signal.
- 2. Fourier-Transform Infrared (FTIR) Spectroscopy
- Sample Preparation:

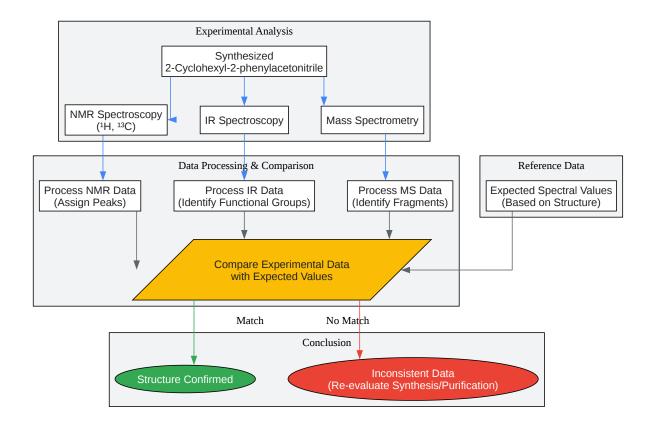


- Neat (Liquid Film): If the sample is an oil, place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is often the simplest method.
- Instrument Parameters:
 - Scan Range: 4000 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
- Data Processing: Perform a background scan of the empty sample holder. Acquire the sample spectrum and ratio it against the background to obtain the final transmittance or absorbance spectrum.
- 3. Mass Spectrometry (MS)
- Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
- Instrument Parameters (Electron Ionization EI):
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40 400.
- Data Processing: The instrument software will generate a mass spectrum showing the relative abundance of different fragments versus their mass-to-charge ratio. Identify the molecular ion peak and major fragment ions.

Workflow for Spectral Data Comparison



The following diagram illustrates the logical workflow for characterizing a synthesized sample of **2-cyclohexyl-2-phenylacetonitrile**.



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Caption: Workflow for structural verification of 2-cyclohexyl-2-phenylacetonitrile.



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